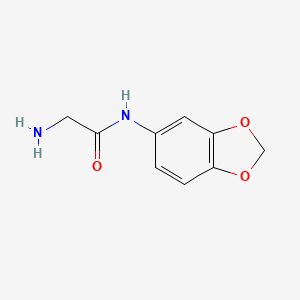![molecular formula C15H20FN3 B11730294 N-[(3-fluorophenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11730294.png)
N-[(3-fluorophenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-fluorophenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluorophenyl group, a methyl group, and an isobutyl group attached to a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-fluorophenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the fluorophenyl group: This step involves the use of a fluorophenyl halide in a nucleophilic substitution reaction with the pyrazole intermediate.
Attachment of the isobutyl group: This can be done through an alkylation reaction using an appropriate alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(3-fluorophenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of halogenated pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(3-fluorophenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[(3-fluorophenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(3-chlorophenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine
- N-[(3-bromophenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine
- N-[(3-methylphenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine
Uniqueness
N-[(3-fluorophenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.
Eigenschaften
Molekularformel |
C15H20FN3 |
|---|---|
Molekulargewicht |
261.34 g/mol |
IUPAC-Name |
N-[(3-fluorophenyl)methyl]-3-methyl-1-(2-methylpropyl)pyrazol-4-amine |
InChI |
InChI=1S/C15H20FN3/c1-11(2)9-19-10-15(12(3)18-19)17-8-13-5-4-6-14(16)7-13/h4-7,10-11,17H,8-9H2,1-3H3 |
InChI-Schlüssel |
MAOAVIATYSZASA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C=C1NCC2=CC(=CC=C2)F)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11730212.png)
![2-({[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol](/img/structure/B11730218.png)
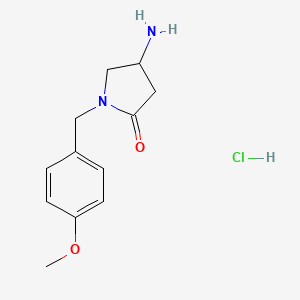
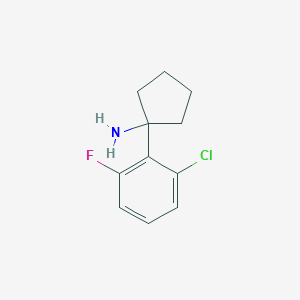
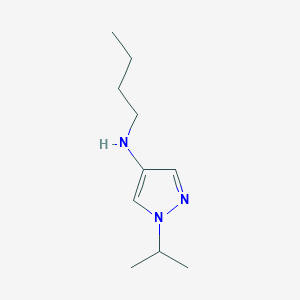
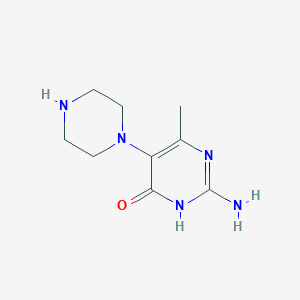
![(Z)-[Amino(pyridin-3-YL)methylidene]amino 2-(2,5-dimethylphenoxy)acetate](/img/structure/B11730261.png)
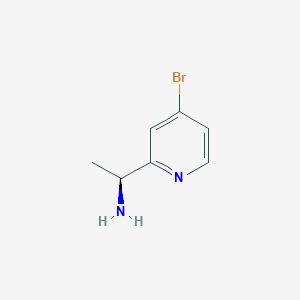
![(1R,2R)-2-[(6-methoxypyridin-3-yl)amino]cyclobutan-1-ol](/img/structure/B11730263.png)

![2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine](/img/structure/B11730280.png)
![1-Ethyl-4-methyl-n-[(1-propyl-1h-pyrazol-4-yl)methyl]-1h-pyrazol-3-amine](/img/structure/B11730288.png)
![3-methoxy-1-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11730292.png)
